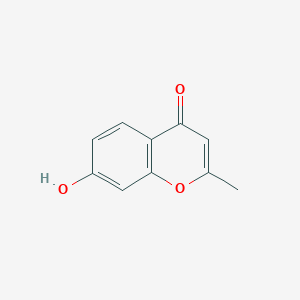

7-Hydroxy-2-methyl-4H-chromen-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31894. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-2-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPBSGDZHKDNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00417932 | |

| Record name | 7-Hydroxy-2-methyl-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00417932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6320-42-9 | |

| Record name | 7-Hydroxy-2-methyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 31894 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6320-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-2-methyl-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00417932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-2-methyl-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 7-Hydroxy-4-methylcoumarin (also known as hymecromone or 7-hydroxy-2-methyl-4H-chromen-4-one) through the Pechmann condensation. This classic yet highly efficient reaction remains a cornerstone for the synthesis of coumarin derivatives, a class of compounds with significant applications in pharmaceuticals, as fluorescent indicators, and laser dyes.[1][2] This document, intended for researchers, chemists, and drug development professionals, delves into the underlying reaction mechanism, offers a comparative analysis of catalytic systems, presents a detailed and validated experimental protocol, and discusses the characterization of the final product. By blending theoretical principles with practical, field-proven insights, this guide aims to empower scientists to successfully and efficiently synthesize this valuable chemical scaffold.

Introduction: The Significance of 7-Hydroxy-4-methylcoumarin

7-Hydroxy-4-methylcoumarin is a vital heterocyclic compound built upon a fused benzene and α-pyrone ring system.[3] Its inherent fluorescence and biological activity make it a valuable starting material for the synthesis of more complex molecules, including insecticides and anticoagulants like Warfarin.[3] Furthermore, its derivatives are actively investigated for a range of therapeutic applications, including anti-inflammatory, antibacterial, antioxidant, and antitumor properties.[4][5][6]

The Pechmann condensation, discovered by Hans von Pechmann, is the most widely applied method for coumarin synthesis due to its use of simple starting materials and generally good yields.[2][7] The reaction condenses a phenol with a β-ketoester under acidic conditions to form the coumarin core.[1] This guide focuses on the specific and highly efficient reaction between resorcinol (a highly activated phenol) and ethyl acetoacetate to yield 7-Hydroxy-4-methylcoumarin.

The Pechmann Condensation: A Mechanistic Deep Dive

The synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann condensation is a robust acid-catalyzed process. While seemingly a straightforward one-pot reaction, it proceeds through a sequence of distinct mechanistic steps: transesterification, electrophilic aromatic substitution (intramolecular hydroxyalkylation), and dehydration.[8][9] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

The reaction is powerfully facilitated by the two meta-oriented hydroxyl groups of resorcinol, which activate the ring towards electrophilic attack.[1][2]

The Core Mechanism:

-

Transesterification/Michael Addition: The reaction is initiated by the acid catalyst protonating the carbonyl oxygen of the β-ketoester (ethyl acetoacetate), making it more electrophilic. The phenol (resorcinol) then acts as a nucleophile, attacking the carbonyl carbon. The precise order of events—whether an initial transesterification is followed by a Fries-like rearrangement or a direct Michael addition—can be debated and may depend on the specific catalyst and conditions.[2][9] However, the key outcome is the formation of a β-hydroxy ester intermediate.

-

Intramolecular Cyclization (Hydroxyalkylation): The hydroxyl group on the newly formed intermediate attacks the activated aromatic ring, typically at the ortho position to one of the hydroxyl groups of the resorcinol moiety. This electrophilic aromatic substitution step forms a new six-membered ring.

-

Dehydration: Under the acidic and often heated conditions, a molecule of water is eliminated from the cyclic intermediate, forming a double bond and creating the stable, aromatic α-pyrone ring characteristic of the coumarin scaffold.[8][10]

Below is a diagram illustrating the key mechanistic steps.

References

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 7 hydroxy 4-methyl coumarin | PPTX [slideshare.net]

Spectroscopic data of 7-Hydroxy-2-methyl-4H-chromen-4-one (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Hydroxy-2-methyl-4H-chromen-4-one

This guide provides a comprehensive analysis of the spectroscopic data for this compound (also known as 7-hydroxy-2-methylchromone), a key heterocyclic compound with applications in synthesis and medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Importance of Structural Verification

This compound, with the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol , is a chromone derivative.[3][4] Chromones are a significant class of oxygen-containing heterocyclic compounds found in nature and are known for their diverse biological activities.[5] Accurate structural confirmation is the bedrock of any chemical research, ensuring the identity and purity of the compound before its use in further applications, such as in the synthesis of pyranochromone derivatives.[1] This guide explains the causality behind experimental choices and provides a self-validating system for the spectroscopic analysis of this target molecule.

Below is the chemical structure of this compound, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.52 | Singlet | 1H | 7-OH |

| ~7.58 | Doublet | 1H | H-5 |

| ~6.80 | Doublet of Doublets | 1H | H-6 |

| ~6.70 | Doublet | 1H | H-8 |

| ~6.12 | Singlet | 1H | H-3 |

| ~2.36 | Singlet | 3H | 2-CH₃ |

| Data acquired in DMSO-d₆ at 400 MHz. Chemical shifts can vary slightly between different sources and experimental conditions.[6] |

Interpretation of the ¹H NMR Spectrum:

-

Hydroxyl Proton (7-OH): The downfield singlet at approximately 10.52 ppm is characteristic of a phenolic hydroxyl proton. Its chemical shift indicates it is acidic and likely involved in hydrogen bonding. The lack of splitting (singlet) is typical for exchangeable protons like -OH.

-

Aromatic Protons (H-5, H-6, H-8): The aromatic region (6.5-8.0 ppm) shows three distinct signals, confirming the trisubstituted benzene ring.

-

The signal at ~7.58 ppm is a doublet, assigned to H-5. It is coupled to H-6.

-

The signal at ~6.80 ppm, a doublet of doublets, is assigned to H-6. It is coupled to both H-5 and H-8.

-

The signal at ~6.70 ppm is a doublet, assigned to H-8. It is coupled to H-6. This pattern is consistent with the substitution at C-7.

-

-

Olefinic Proton (H-3): The singlet at ~6.12 ppm is assigned to the vinyl proton at the C-3 position. It appears as a singlet because it has no adjacent protons to couple with.

-

Methyl Protons (2-CH₃): The upfield singlet at ~2.36 ppm, integrating to three protons, is characteristic of the methyl group attached to the C-2 position of the pyranone ring.

¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C-4 (C=O) |

| ~162.0 | C-7 |

| ~160.0 | C-2 |

| ~155.0 | C-8a |

| ~126.5 | C-5 |

| ~113.0 | C-6 |

| ~112.0 | C-4a |

| ~110.0 | C-3 |

| ~102.0 | C-8 |

| ~20.0 | 2-CH₃ |

| Note: Assignments are based on typical chemical shifts for chromone derivatives and may require 2D NMR (HSQC, HMBC) for definitive confirmation. Data from various sources may show slight variations.[7] |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C-4): The most downfield signal at ~175.0 ppm is assigned to the ketone carbonyl carbon (C-4).

-

Oxygen-Substituted Carbons (C-2, C-7, C-8a): The signals between 155.0 and 162.0 ppm are attributed to carbons directly attached to oxygen atoms (C-2, C-7, and the bridgehead C-8a), which are significantly deshielded.

-

Aromatic and Olefinic Carbons: The signals in the range of 102.0 to 126.5 ppm correspond to the remaining sp² hybridized carbons of the aromatic and pyranone rings.

-

Methyl Carbon (2-CH₃): The most upfield signal at ~20.0 ppm is characteristic of the methyl carbon.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and allows for the observation of the exchangeable -OH proton.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).

-

Integrate the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

Table 3: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H Stretch | Phenolic -OH |

| ~1710 - 1670 | C=O Stretch | γ-pyrone Ketone |

| ~1620 - 1600 | C=C Stretch | Aromatic & Pyranone Ring |

| ~1140 | C-O Stretch | Ether (ring) |

| Data obtained from KBr disk or mull.[8][9] |

Interpretation of the IR Spectrum:

-

O-H Stretching: A prominent broad band in the 3500-3200 cm⁻¹ region confirms the presence of the hydroxyl group. The broadness is due to intermolecular hydrogen bonding in the solid state.

-

C=O Stretching: A strong, sharp absorption band around 1670 cm⁻¹ is a definitive indicator of the conjugated ketone carbonyl group (C-4) within the γ-pyrone ring.[8]

-

C=C Stretching: Absorptions in the 1620-1600 cm⁻¹ region are characteristic of the C=C double bond stretching vibrations within the aromatic and pyranone rings.

-

C-O Stretching: The presence of the ether linkage within the chromone ring (C-O-C) is supported by stretching vibrations observed around 1140 cm⁻¹.[8]

Experimental Protocol for FTIR Spectroscopy (KBr Pellet)

Objective: To obtain an IR spectrum to identify the functional groups of the solid sample.

Methodology:

-

Sample Preparation:

-

Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Ensure a fine, homogeneous powder is formed.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Average a sufficient number of scans (e.g., 16-32) for a good quality spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. For this compound, the expected monoisotopic mass is 176.0473 g/mol .[3]

Table 4: GC-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 176 | [M]⁺ (Molecular Ion) |

| 148 | [M - CO]⁺ |

| 147 | [M - CO - H]⁺ |

| Fragmentation data is based on typical electron ionization (EI) mass spectra for chromones.[3] |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 176 corresponds to the molecular weight of the compound, confirming the molecular formula C₁₀H₈O₃.

-

Key Fragmentation: A characteristic fragmentation pattern for chromones is the loss of a neutral carbon monoxide (CO) molecule from the pyranone ring via a retro-Diels-Alder (RDA) type reaction.

-

The peak at m/z 148 represents the loss of CO (28 Da) from the molecular ion.

-

The subsequent loss of a hydrogen radical leads to the fragment at m/z 147.

-

Caption: Proposed EI mass spectrometry fragmentation pathway.

Experimental Protocol for GC-MS

Objective: To confirm the molecular weight and analyze the fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

-

Instrument Setup (Example GC-MS system):

-

GC: Use a suitable capillary column (e.g., DB-5ms). Set a temperature program, for example: initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

-

Injector: Set to 250°C.

-

MS: Use Electron Ionization (EI) at 70 eV. Set the mass range to scan from m/z 40 to 400.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated by the GC column and then enter the MS detector.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with that peak to identify the molecular ion and key fragment ions.

-

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a definitive structural confirmation of this compound. Each technique offers complementary information, creating a comprehensive and self-validating dataset. The ¹H and ¹³C NMR spectra elucidate the precise carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (hydroxyl, ketone), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The protocols and interpretations provided herein serve as a robust guide for the analysis of this compound and similar chromone derivatives.

References

- 1. This compound | 6320-42-9 [chemicalbook.com]

- 2. 7-hydroxy-2-methyl-chromen-4-one | CAS#:6320-42-9 | Chemsrc [chemsrc.com]

- 3. 7-hydroxy-2-methyl-4H-1-benzopyran-4-one | C10H8O3 | CID 5355309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. rsc.org [rsc.org]

- 7. aseestant.ceon.rs [aseestant.ceon.rs]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the In Vitro Cytotoxic Effects of 7-Hydroxy-2-methyl-4H-chromen-4-one on Cancer Cell Lines

Abstract

7-Hydroxy-2-methyl-4H-chromen-4-one, a member of the chromone family of heterocyclic compounds, has garnered interest within the oncological research community for its potential as a cytotoxic agent. Chromones and their derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[1][2] This technical guide provides an in-depth exploration of the methodologies used to evaluate the cytotoxic effects of this compound against various cancer cell lines. We will delve into the causality behind experimental design, detail robust protocols for key assays, and synthesize findings from related studies to propose a likely mechanism of action involving the induction of apoptosis, cell cycle arrest, and oxidative stress.[3][4][5] This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel anticancer agents.

Introduction and Rationale

The search for novel, effective, and selective anticancer agents is a cornerstone of modern pharmaceutical research. Natural and synthetic heterocyclic compounds, such as chromones, represent a promising reservoir of potential therapeutic candidates.[1] this compound (also known as 7-Hydroxy-2-methylchromone) is a structurally simple yet biologically intriguing molecule. Its core chromone structure is amenable to chemical modification, but understanding the activity of the parent compound is a critical first step.

The initial phase of anticancer drug discovery relies heavily on in vitro cytotoxicity assays.[6][7] These assays serve as a rapid, cost-effective, and ethical method for high-throughput screening of large compound libraries to identify "hits" with potent growth-inhibitory or cell-killing activity.[8][9] This guide focuses on the established experimental framework for characterizing the cytotoxic profile of this compound, moving from primary viability screening to mechanistic elucidation.

Compound Profile: this compound

-

IUPAC Name: this compound

-

Synonyms: 7-Hydroxy-2-methylchromone, Hymecromone EP Impurity B[10]

-

CAS Number: 6320-42-9[10]

-

Molecular Formula: C₁₀H₈O₃

-

Molecular Weight: 176.17 g/mol

-

Structure:

Methodologies for Evaluating Cytotoxicity

The comprehensive assessment of a compound's cytotoxic potential requires a multi-assay approach. This ensures that the observed effects are not an artifact of a single detection method and allows for a deeper understanding of the mode of cell death.

Synthesis of the Test Compound

A common and established method for synthesizing the title compound involves a Pechmann condensation reaction, followed by hydrolysis.

Protocol: Two-Step Synthesis [10]

-

Step 1 (Acetylation): β-Resacetophenone is heated with fused sodium acetate in acetic anhydride at 170-180°C for approximately 5 hours under anhydrous conditions. The reaction mixture is then poured over ice, and the resulting precipitate (7-acetoxy-3-acetyl-2-methylchromone) is filtered, washed, and crystallized from alcohol.[10]

-

Step 2 (Hydrolysis): The acetylated intermediate is refluxed with an aqueous sodium carbonate solution (e.g., 10%) for 2 hours. The solution is then acidified with hydrochloric acid. The separated final product, this compound, is filtered, washed with water, and recrystallized from alcohol to yield pure crystals.[10]

Cell Line Selection and Maintenance

The choice of cancer cell lines is critical for determining the spectrum of activity. A standard panel often includes representatives from different cancer types, such as:

-

MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

-

HeLa: Human cervical adenocarcinoma.[3]

-

HCT-116: Human colorectal carcinoma.[3]

-

A-549: Human lung carcinoma.[3]

Protocol: Standard Cell Culture

-

Cells are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Cultures are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

-

Cells are passaged upon reaching 80-90% confluency to maintain exponential growth. For experiments, cells are harvested during their logarithmic growth phase to ensure uniformity and reproducibility.

Primary Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[3][9] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol: MTT Assay for IC₅₀ Determination

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO only) and an untreated control.

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mechanistic Assays

Apoptosis is a primary mechanism of action for many anticancer drugs.[4] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.

Protocol: Annexin V/PI Flow Cytometry

-

Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the cells immediately using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Many cytotoxic compounds exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (e.g., G1/S or G2/M) and subsequently inducing apoptosis.[11][12]

Protocol: Cell Cycle Analysis by PI Staining

-

Treatment & Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight to ensure proper fixation.

-

Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow and Mechanistic Pathways

The following diagrams illustrate the general experimental process and key cellular pathways implicated in the cytotoxic action of chromone derivatives.

Caption: General workflow for in vitro cytotoxicity assessment.

Caption: Proposed intrinsic pathway of apoptosis induction.

Caption: Mechanism of G1 phase cell cycle arrest.

Anticipated Results and Data Interpretation

Based on studies of structurally similar chromone and coumarin derivatives, the following outcomes are anticipated for this compound.

Cytotoxic Potency (IC₅₀)

The compound is expected to exhibit dose-dependent cytotoxicity across a range of cancer cell lines. IC₅₀ values in the micromolar range would indicate significant anticancer activity.[4] For context, various chromone derivatives have demonstrated potent activity against diverse cancer cell lines.

Table 1: Cytotoxic Activity (IC₅₀) of Representative Chromone Derivatives against Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 7-hydroxy-4-phenylchromen-2-one derivative | AGS (Gastric) | 2.63 ± 0.17 | [3] |

| Benzochromene derivative | MCF-7 (Breast) | 4.6 - 21.5 | [4] |

| 4H-chromen-4-one derivative | HCT-15 (Colon) | 9.68 µg/ml | [2] |

| 4H-chromen-4-one derivative | PC-3 (Prostate) | 9.93 µg/ml | [2] |

| Sulfonyl chromen-4-one | Ca9-22 (Oral) | Preferential killing vs normal cells |[5] |

Mechanism of Action

-

Apoptosis Induction: Treatment is likely to lead to a significant increase in the population of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells compared to controls. This may be accompanied by the activation of executioner caspases like caspase-3.[5][13]

-

Cell Cycle Arrest: The compound may induce cell cycle arrest at either the G2/M or G1 phase.[3][12] G2/M arrest is a common response to DNA damage, while G1 arrest often involves the upregulation of CDK inhibitors like p21 and p27, preventing the cell from entering the DNA synthesis (S) phase.[12]

-

Oxidative Stress: Chromone derivatives have been shown to induce apoptosis by increasing the generation of intracellular Reactive Oxygen Species (ROS).[4][5] An increase in ROS can lead to mitochondrial damage, a key event in initiating the intrinsic apoptotic pathway.[14]

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust system for the preclinical evaluation of this compound as a potential anticancer agent. The anticipated results, based on extensive literature on related compounds, suggest that this molecule likely exerts its cytotoxic effects through the induction of apoptosis, mediated by cell cycle arrest and the generation of oxidative stress.

Future research should aim to:

-

Confirm these mechanisms using more advanced techniques, such as Western blotting to probe for key proteins in the apoptosis (Bcl-2, Bax, cleaved PARP) and cell cycle (cyclins, CDKs, p21) pathways.[5][12]

-

Evaluate the compound's selectivity by testing its cytotoxicity against non-cancerous cell lines.[5]

-

Explore structure-activity relationships (SAR) by synthesizing and testing derivatives to optimize potency and selectivity.

-

Advance promising candidates to more complex in vitro models, such as 3D tumor spheroids, and subsequently to in vivo animal studies.[7]

This systematic approach is essential for validating this compound as a lead compound in the drug discovery pipeline.

References

- 1. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel sulfonyl chromen-4-ones (CHW09) preferentially kills oral cancer cells showing apoptosis, oxidative stress, and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kosheeka.com [kosheeka.com]

- 7. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 8. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 9. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

- 10. This compound | 6320-42-9 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Fusarochromanone Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells | PLOS One [journals.plos.org]

- 13. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulfonyl chromen-4-ones (CHW09) shows an additive effect to inhibit cell growth of X-ray irradiated oral cancer cells, involving apoptosis and ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant Potential of 7-Hydroxy-2-methyl-4H-chromen-4-one

Introduction

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in a wide array of chronic diseases. Antioxidants are crucial molecules that can neutralize these harmful ROS, thereby protecting cells from damage.[1] The chromone scaffold, a core structure in many naturally occurring flavonoids, has garnered significant interest for its diverse pharmacological activities, including potent antioxidant effects.[1][2][3] This guide focuses on a specific chromone derivative, 7-Hydroxy-2-methyl-4H-chromen-4-one, providing a comprehensive overview of its antioxidant potential for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol , possesses a chromone ring system substituted with a hydroxyl group at the C7 position and a methyl group at the C2 position.[4] This substitution pattern, particularly the 7-hydroxyl group, is a key determinant of its antioxidant activity.[5]

Mechanisms of Antioxidant Action

The antioxidant capacity of this compound stems from its ability to donate a hydrogen atom or an electron to neutralize free radicals. The electrochemical behavior of 7-hydroxy-4-chromones demonstrates that the oxidation, an indicator of antioxidant action, occurs at the 7-OH group on the A-ring in an irreversible, pH-dependent, single-step process.[6][7] This process is fundamental to its ability to scavenge a variety of reactive oxygen species.

The primary mechanisms through which this compound exerts its antioxidant effects include:

-

Direct Radical Scavenging: The phenolic hydroxyl group at the C7 position can readily donate a hydrogen atom to free radicals, thereby stabilizing them and terminating the oxidative chain reaction.[1]

-

Metal Chelation: While not as pronounced as its radical scavenging activity, some chromone derivatives can chelate metal ions like iron (Fe²⁺), which are known to catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction.[2][8]

The following diagram illustrates the fundamental antioxidant mechanism of this compound.

Caption: Antioxidant mechanism of this compound.

Experimental Evaluation of Antioxidant Potential

A battery of in vitro assays is essential to comprehensively characterize the antioxidant profile of this compound. These assays, based on different chemical principles, provide a multi-faceted understanding of its radical scavenging and reducing capabilities.

Commonly Employed In Vitro Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most widely used methods to assess the free radical scavenging ability of a compound.[9]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants and measures the ability of a compound to scavenge the ABTS radical cation.[9][10]

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This method evaluates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10]

-

Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of a compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[10]

The following table summarizes the typical outcomes of these assays for chromone derivatives, providing a comparative framework for evaluating this compound.

| Assay | Principle | Typical Endpoint | Interpretation |

| DPPH Radical Scavenging | Hydrogen/electron donation to the stable DPPH radical.[9] | IC₅₀ (concentration for 50% inhibition)[9] | Lower IC₅₀ indicates higher antioxidant activity.[9] |

| ABTS Radical Scavenging | Hydrogen/electron donation to the ABTS radical cation.[9] | IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC)[10] | Lower IC₅₀ or higher TEAC indicates greater antioxidant potential. |

| FRAP | Reduction of a ferric-tripyridyltriazine complex.[10] | FRAP value (Trolox equivalents)[10] | Higher FRAP value signifies stronger reducing power. |

| ORAC | Inhibition of peroxyl radical-induced oxidation.[10] | ORAC value (Trolox equivalents)[11] | Higher ORAC value indicates greater peroxyl radical scavenging capacity. |

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. The following are standardized protocols for the DPPH and ABTS assays, which are fundamental for assessing the antioxidant activity of this compound.

DPPH Radical Scavenging Assay Protocol

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.[12]

-

Prepare a series of concentrations of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate or test tubes, add a specific volume of the sample solution (e.g., 100 µL).[9]

-

Add a corresponding volume of the DPPH solution (e.g., 100 µL).

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[13]

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the reaction mixture.[1]

-

-

IC₅₀ Determination:

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.[9]

-

ABTS Radical Scavenging Assay Protocol

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[9]

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of approximately 0.70 at 734 nm.

-

-

Assay Procedure:

-

In a 96-well microplate or test tubes, add a small volume of the sample solution (e.g., 10 µL).[9]

-

Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).

-

Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation of Scavenging Activity:

-

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.[9]

-

-

IC₅₀ Determination:

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.[9]

-

The following diagram outlines the general workflow for in vitro antioxidant activity screening.

Caption: General workflow for in vitro antioxidant screening.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of chromone derivatives is significantly influenced by their molecular structure. For this compound, the following structural features are crucial:

-

The 7-Hydroxyl Group: This is the primary site for radical scavenging activity. The presence and position of hydroxyl groups on the chromone ring are critical for antioxidant potential.[14]

-

The 2-Methyl Group: While the hydroxyl group is the primary driver of antioxidant activity, other substituents can modulate this effect. The methyl group at the C2 position can influence the electronic properties of the molecule and, consequently, its radical scavenging efficacy.

Computational Approaches to Understanding Antioxidant Potential

Computational chemistry provides powerful tools to predict and rationalize the antioxidant activity of molecules like this compound. Density Functional Theory (DFT) calculations are commonly employed to determine key parameters that correlate with antioxidant capacity.[15][16]

Key computational descriptors include:

-

Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond of the 7-hydroxyl group. A lower BDE indicates a greater ease of hydrogen atom donation.[8]

-

Ionization Potential (IP): The energy required to remove an electron. A lower IP suggests a higher capacity for electron donation.[8]

-

Highest Occupied Molecular Orbital (HOMO) Energy: A higher HOMO energy indicates a greater ability to donate electrons.[17]

These computational insights can guide the rational design of novel chromone derivatives with enhanced antioxidant properties.

Conclusion and Future Directions

This compound is a promising antioxidant agent due to the favorable placement of its hydroxyl group, which facilitates efficient radical scavenging. The in-depth understanding of its mechanism of action, supported by robust in vitro and computational studies, provides a solid foundation for its further investigation and development. Future research should focus on:

-

In vivo studies: To validate the antioxidant effects observed in vitro and assess its bioavailability and metabolic fate.

-

Cellular antioxidant assays: To evaluate its ability to mitigate oxidative stress within a biological system.

-

Lead optimization: To synthesize and screen derivatives of this compound with potentially improved antioxidant activity and pharmacokinetic profiles.

This comprehensive guide serves as a valuable resource for scientists and researchers dedicated to the discovery and development of novel antioxidant therapies.

References

- 1. ovid.com [ovid.com]

- 2. In vitro antioxidant activity study of novel chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. US8110555B2 - 7-hydroxy chromones as potent antioxidants - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H -chromen-2-one derivatives - Shatokhin - Pharmacy & Pharmacology [journals.eco-vector.com]

- 14. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. In vitro antioxidant activity of selected 4-hydroxy-chromene-2-one derivatives-SAR, QSAR and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Solubility and Stability of 7-Hydroxy-2-methyl-4H-chromen-4-one: A Comprehensive Technical Guide

An In-Depth Technical Guide for Researchers

Abstract

7-Hydroxy-2-methyl-4H-chromen-4-one, a key heterocyclic compound belonging to the chromone family, is of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a detailed examination of these critical parameters. We offer a comprehensive solubility profile, discussing both qualitative and quantitative aspects in common laboratory solvents, and explore the influence of pH and temperature. Furthermore, this document outlines the stability profile of the compound, detailing its susceptibility to hydrolytic, oxidative, and photolytic degradation. Standardized, step-by-step protocols for solubility determination via the shake-flask method and for conducting forced degradation studies are provided to ensure methodological rigor. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to design robust experimental plans, develop stable formulations, and accurately interpret analytical data.

Introduction and Physicochemical Profile

This compound (also known as 7-hydroxy-2-methylchromone) is a naturally derived or synthetically produced chromone derivative. Chromones are a class of benzopyran derivatives with a benzo-γ-pyrone skeleton, frequently found in plants.[1] The specific substitution pattern of this molecule—a hydroxyl group at the 7-position and a methyl group at the 2-position—imparts distinct chemical characteristics that are foundational to its biological activity and application potential.

Understanding the fundamental physicochemical properties is the first step in any rational experimental design involving a new chemical entity. These parameters dictate everything from reaction conditions to formulation strategies and analytical method development.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 7-hydroxy-2-methylchromen-4-one | [2] |

| Synonyms | 7-Hydroxy-2-methylchromone, Hymecromone EP Impurity B | [2][3] |

| CAS Number | 6320-42-9 | [2][3][4] |

| Molecular Formula | C₁₀H₈O₃ | [2][4] |

| Molecular Weight | 176.17 g/mol | [2] |

| Appearance | Yellow crystalline powder, thick prismatic crystals from alcohol | [3][5] |

| Melting Point | 249-250 °C (lit. 254-255 °C) | [3] |

| XLogP3 | 2.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Solubility Profile

The solubility of an active compound is a critical determinant of its bioavailability and a key parameter for designing formulations and analytical methods. This compound, as a moderately polar molecule with both hydrogen bond donor (hydroxyl group) and acceptor (carbonyl and ether oxygens) sites, exhibits differential solubility across a range of solvents.

General Solubility Characteristics

The molecule's structure suggests a preference for polar organic solvents over highly polar (aqueous) or non-polar solvents. It is generally more soluble in organic solvents like ethanol and methanol compared to water.[5] The phenolic hydroxyl group can be deprotonated under alkaline conditions, which is expected to increase its solubility in aqueous bases.[5] Furthermore, like many organic solids, its solubility typically increases with temperature.[5]

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Rationale / Notes |

| Water | Sparingly Soluble | The aromatic core limits aqueous solubility, though the hydroxyl group provides some polarity. |

| Aqueous Base (e.g., 10% Na₂CO₃) | Soluble | The phenolic hydroxyl group (pKa ~7-8) is deprotonated to form a more soluble phenoxide salt.[3] |

| Ethanol | Soluble | Good balance of polarity and hydrogen bonding capability. Often used for recrystallization.[3][6] |

| Methanol | Soluble | Similar to ethanol, a polar protic solvent capable of hydrogen bonding.[5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, effective for dissolving a wide range of compounds.[7] |

| Acetone | Moderately Soluble | A polar aprotic solvent. Used in solvent mixtures for recrystallization.[8] |

| Toluene / Benzene | Poorly Soluble | Non-polar aromatic solvents are generally poor choices for this polar molecule.[6] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. The causality behind this protocol is the need to ensure that the solution is truly saturated at a given temperature, a state of thermodynamic equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is critical to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment is recommended to determine the point at which solubility reaches a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples at the controlled temperature. This step is crucial to avoid sampling undissolved solid particles.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

-

Dilution: Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile and Forced Degradation

Evaluating the chemical stability of a compound is mandated by regulatory bodies like the ICH and is essential for determining its shelf-life, storage conditions, and potential degradation products, which could impact efficacy and safety.[9] Forced degradation (or stress testing) studies are employed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[9][10] These studies are invaluable for developing stability-indicating analytical methods, elucidating degradation pathways, and understanding the intrinsic stability of the molecule.[9]

Postulated Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be postulated: hydrolysis and oxidation.

-

Hydrolytic Degradation: The chromone ring contains a vinylogous ester (lactone). Under strongly acidic or basic conditions, this ring is susceptible to hydrolysis, which would lead to ring-opening. Basic hydrolysis, in particular, is expected to be more facile, initially forming a chalcone-like intermediate after deprotonation of the phenolic hydroxyl group facilitates the reaction.

-

Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation. In the presence of oxidizing agents (e.g., H₂O₂), it can be oxidized to a quinone-type structure or lead to polymerization or further decomposition.

Caption: Postulated Degradation Pathways for this compound.

Experimental Protocol: Forced Degradation Study

This protocol is a self-validating system designed to assess stability across a range of ICH-recommended stress conditions. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.[10]

Prerequisites: A validated, stability-indicating HPLC method is required. This method must be able to resolve the parent compound from all process impurities and degradation products.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions (run in parallel):

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80 °C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis. The rationale is to simulate acidic environments.[9]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or slightly heat (40 °C), as base hydrolysis is often faster. Withdraw samples at time points and neutralize with 0.1 M HCl. This simulates alkaline environments.[9]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and protected from light. Withdraw samples at time points. This simulates exposure to oxidizing agents.[11]

-

Thermal Degradation (Solution): Heat the stock solution at 70 °C. Withdraw samples at time points.

-

Thermal Degradation (Solid State): Place the solid powder in an oven at a high temperature (e.g., 105 °C) for 24-48 hours.[11] Dissolve a known weight of the stressed solid for analysis.

-

Photolytic Degradation: Expose the stock solution (in a quartz cuvette or other UV-transparent vessel) to a photostability chamber with a light source conforming to ICH Q1B guidelines (UV and visible light).[11] Run a dark control (wrapped in foil) in parallel to differentiate between thermal and light-induced degradation.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample (t=0), using the stability-indicating HPLC method.

-

Data Evaluation:

-

Calculate the percentage of remaining parent compound.

-

Determine the percentage of each degradation product formed (peak area percent).

-

Perform a mass balance calculation to ensure that the decrease in the parent peak is accounted for by the sum of the degradation product peaks.

-

Workflow for a Forced Degradation Study

Caption: General Workflow for a Forced Degradation Study.

Conclusion

This compound is a compound with limited aqueous solubility but good solubility in polar organic solvents and aqueous bases. Its stability profile is dictated by the reactivity of its core functional groups—the phenolic hydroxyl and the chromone lactone. The molecule is susceptible to degradation under hydrolytic (especially basic) and oxidative stress conditions. The provided protocols offer a robust framework for researchers to quantitatively determine its solubility and systematically investigate its degradation pathways. This foundational knowledge is indispensable for the reliable application of this compound in any scientific or developmental context, ensuring the integrity and reproducibility of future research.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. 7-hydroxy-2-methyl-4H-1-benzopyran-4-one | C10H8O3 | CID 5355309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 6320-42-9 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. biomedres.us [biomedres.us]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 7-Hydroxy-2-methyl-4H-chromen-4-one: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-2-methyl-4H-chromen-4-one, a member of the chromone family, is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. While the chromone scaffold is abundant in nature, current scientific literature predominantly points to a synthetic origin for this specific derivative. This in-depth technical guide provides a comprehensive overview of the efficient synthetic routes for this compound, its detailed physicochemical and spectroscopic characterization, and a discussion of its current and potential applications in research and drug development. This document serves as a valuable resource for scientists seeking to synthesize, characterize, and utilize this promising molecule.

Introduction: The Significance of the Chromone Scaffold

Chromones (4H-chromen-4-ones) are a class of oxygen-containing heterocyclic compounds that are ubiquitous in the plant and fungal kingdoms.[1][2] This privileged scaffold is a core component of many natural products with a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The structural diversity and therapeutic potential of naturally occurring chromones have inspired the synthesis of numerous derivatives, including this compound, in the quest for novel therapeutic agents and functional materials.

While an extensive search of the scientific literature did not yield specific evidence of the natural occurrence and isolation of this compound, its synthetic accessibility and the inherent biological relevance of the chromone nucleus make it a compound of significant interest for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Synthesis of this compound: A Practical Approach

The synthesis of this compound is typically achieved through well-established condensation reactions. The most common and efficient method involves the Pechmann condensation, which utilizes a phenol and a β-ketoester in the presence of an acid catalyst.

Principle of the Pechmann Condensation

The Pechmann condensation is a classic method for the synthesis of coumarins and chromones. In the context of this compound synthesis, the reaction proceeds via the acid-catalyzed reaction of resorcinol (1,3-dihydroxybenzene) with ethyl acetoacetate. The mechanism involves an initial transesterification followed by an intramolecular cyclization and subsequent dehydration to yield the chromone ring system.

Detailed Synthetic Protocol

This protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this compound.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

5% Sodium Hydroxide (NaOH) solution

-

2M Sulfuric Acid (H₂SO₄) solution

-

Distilled water

-

Ice

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol in a minimal amount of ethanol.

-

Addition of Reactants: To the stirred solution, slowly add an equimolar amount of ethyl acetoacetate.

-

Acid Catalysis: Carefully and slowly add concentrated sulfuric acid dropwise to the reaction mixture. The addition should be performed in an ice bath to control the exothermic reaction.

-

Reaction Progression: After the addition of the acid, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice. This will precipitate the crude product.

-

Neutralization and Filtration: Neutralize the acidic solution by the slow addition of a 5% NaOH solution until the pH is neutral.[2] Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water to remove any unreacted starting materials and inorganic salts.[2]

-

Acidification and Recrystallization: The crude product can be further purified by dissolving it in a 5% NaOH solution and then re-precipitating it by adding 2M H₂SO₄ until the solution is acidic.[2] The resulting solid is then collected by filtration, washed with cold water, and dried. For final purification, recrystallize the product from ethanol to obtain pure this compound as crystalline needles.[2]

Visualization of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization of the synthesized this compound is crucial for confirming its identity, purity, and for subsequent applications.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₃ | [4][5] |

| Molecular Weight | 176.17 g/mol | [4] |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 249-250 °C | [6] |

| Solubility | Soluble in ethanol, DMSO, and aqueous alkaline solutions. Sparingly soluble in water. |

Spectroscopic Data

The structural elucidation of this compound is confirmed by a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methyl group protons, the vinylic proton, and the hydroxyl proton. The exact chemical shifts and coupling constants will depend on the solvent used.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule, including the carbonyl carbon of the pyrone ring, the aromatic carbons, the methyl carbon, and the vinylic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH) group (a broad peak), the carbonyl (C=O) group of the chromone ring (a strong, sharp peak), C=C stretching of the aromatic and pyrone rings, and C-O stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 176). Fragmentation patterns can provide further structural information.

Potential Applications in Research and Drug Development

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules with potential biological activities. The presence of a hydroxyl group and a reactive methyl group provides sites for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.

Derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one (a related coumarin) have shown a range of biological activities, including cytotoxic and bactericidal effects.[7][8] This suggests that the chromone analogue, this compound, and its derivatives could also be promising candidates for investigation in various therapeutic areas. The chromone nucleus itself is associated with a wide spectrum of pharmacological properties, making this compound a person of interest for:

-

Anticancer Research: The chromone scaffold is present in many compounds with demonstrated anticancer activity.[9]

-

Antimicrobial Drug Discovery: Chromone derivatives have been investigated for their antibacterial and antifungal properties.

-

Enzyme Inhibition Studies: The structural features of chromones make them potential inhibitors of various enzymes.

Conclusion

This compound is a synthetically accessible and versatile chromone derivative with significant potential for applications in medicinal chemistry and materials science. While it does not appear to be a naturally occurring compound based on current literature, its straightforward synthesis via the Pechmann condensation makes it readily available for researchers. The detailed synthetic protocol and characterization data provided in this guide offer a solid foundation for scientists to produce and validate this compound for their research endeavors. The inherent biological relevance of the chromone scaffold suggests that this compound is a valuable starting point for the development of novel therapeutic agents and functional molecules.

References

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An update on natural occurrence and biological activity of chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 6320-42-9 [chemicalbook.com]

- 7. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features | MDPI [mdpi.com]

- 8. DSpace [recipp.ipp.pt]

- 9. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide on the Mechanism of Action of 7-Hydroxy-2-methyl-4H-chromen-4-one

Introduction

The 7-Hydroxy-2-methyl-4H-chromen-4-one core structure is a key pharmacophore found in a variety of biologically active compounds. As a prominent member of the flavonoid family, this chromone scaffold has garnered significant interest from the scientific community. Its inherent structural features, including the fused benzene and γ-pyrone rings, provide a rigid framework amenable to diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This guide will delve into the core mechanisms of action associated with this scaffold, with a particular focus on its roles in kinase inhibition and anti-inflammatory pathways. We will explore the experimental evidence that underpins our current understanding, provide detailed protocols for key assays, and present a logical framework for future research and drug development efforts.

Core Mechanistic Insights: Kinase Inhibition

A primary mechanism through which this compound and its derivatives exert their biological effects is the inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.

Inhibition of p38α Mitogen-Activated Protein Kinase (MAPK) Signaling

Recent studies have identified derivatives of the 4H-chromen-4-one scaffold as potent inhibitors of the p38α MAPK signaling cascade, a key pathway in the regulation of inflammatory responses, particularly in neutrophils.

Causality of Experimental Choices: To investigate the anti-inflammatory potential of chromen-4-one derivatives, researchers have focused on neutrophils, which are key players in the innate immune response. The activation of neutrophils by stimuli such as fMLF (N-formylmethionyl-leucyl-phenylalanine) triggers a cascade of events, including the generation of superoxide anions and the release of elastase, both of which contribute to inflammation and tissue damage. By measuring the inhibition of these processes, one can assess the anti-inflammatory efficacy of a compound. Furthermore, to elucidate the underlying mechanism, it is crucial to examine the phosphorylation status of key signaling proteins within the relevant pathways, such as p38 MAPK.

A forward pharmacology approach, coupled with computational predictions, has pinpointed p38α MAPK as a direct target for certain N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivatives[1]. The inhibition of this kinase disrupts the downstream signaling events that lead to neutrophil activation.

Signaling Pathway Diagram:

References

The Intricate Dance of Structure and Activity: A Technical Guide to 7-Hydroxy-2-methyl-4H-chromen-4-one Analogs

Introduction: The Enduring Appeal of the Chromen-4-one Scaffold

The 4H-chromen-4-one nucleus, a privileged scaffold in medicinal chemistry, represents a fascinating intersection of structural simplicity and profound biological activity. Among its myriad derivatives, analogs of 7-Hydroxy-2-methyl-4H-chromen-4-one have garnered significant attention from researchers in drug discovery. This is due to their remarkable and diverse pharmacological properties, including potent antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.[1][2] The strategic placement of a hydroxyl group at the 7-position and a methyl group at the 2-position provides a foundational framework ripe for chemical modification, allowing for the fine-tuning of biological effects.

This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs. Moving beyond a mere catalog of compounds and their activities, we will dissect the causal relationships between specific structural modifications and the resulting pharmacological outcomes. This analysis is grounded in field-proven insights and supported by detailed experimental protocols and mechanistic visualizations, providing a comprehensive resource for researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic potential of this versatile chemical class.

Synthetic Strategies: Building the Chromen-4-one Core

The cornerstone of synthesizing 7-hydroxy-4-methyl-chromen-4-one and its analogs is the venerable Pechmann condensation . This acid-catalyzed reaction provides an efficient and straightforward route to the chromen-4-one nucleus by condensing a phenol with a β-ketoester.[3][4][5] The use of resorcinol as the phenolic starting material directly furnishes the critical 7-hydroxy substituent.

General Experimental Protocol: Pechmann Condensation

This protocol outlines a typical procedure for the synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one, the parent compound of the series.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (98%)

-

Crushed Ice/Ice Water

-

Ethanol

Procedure:

-

In a flask suitable for reactions under controlled temperature, place resorcinol (1 equivalent).

-

To this, add ethyl acetoacetate (1.1 equivalents).

-

Cool the flask in an ice-water bath to below 10°C.

-

Slowly, and with constant stirring, add concentrated sulfuric acid (catalytic amount, e.g., 10 mol%) to the mixture, ensuring the temperature does not exceed 20°C.[6]

-

After the addition is complete, continue stirring the mixture in the ice bath for a designated period (e.g., 30 minutes), then allow it to warm to room temperature.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice, which induces the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid.

-

The crude product is then purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure 7-hydroxy-4-methyl-2H-chromen-2-one.[5][6]

Causality in Synthesis: The choice of a strong acid catalyst like sulfuric acid is critical as it facilitates both the initial transesterification between the phenol and the β-ketoester and the subsequent intramolecular cyclization and dehydration steps that form the stable benzopyrone ring.[3] The use of an ice bath to control the temperature during the addition of sulfuric acid is a crucial safety and yield-optimization step, as the reaction is highly exothermic.

Workflow for Pechmann Condensation

Caption: Workflow for the synthesis of 7-Hydroxy-4-methyl-4H-chromen-4-one via Pechmann condensation.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs can be systematically modulated by introducing various substituents at different positions of the chromen-4-one scaffold. The following sections delineate the key SAR findings.

The Pivotal Role of the 7-Hydroxyl Group

The hydroxyl group at the C7 position is a critical determinant of the antioxidant activity of these compounds. Its ability to donate a hydrogen atom to neutralize free radicals is a cornerstone of its radical scavenging properties. Modifications at this position, such as etherification or esterification, can significantly alter the biological profile. For instance, converting the hydroxyl group to an ether linkage has been shown to enhance cytotoxic and bactericidal activities in certain analogs.

Influence of Substituents on the Benzene Ring (A-Ring)

-

Positions C5, C6, and C8: Introduction of substituents on the benzenoid ring dramatically impacts the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.

-